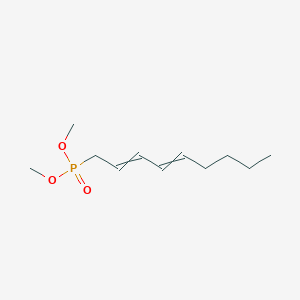
Dimethyl nona-2,4-dien-1-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl nona-2,4-dien-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl nona-2,4-dien-1-ylphosphonate typically involves the reaction of a suitable diene precursor with a phosphonate reagent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a base and a solvent such as toluene or dichloromethane, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and microwave irradiation can be employed to accelerate the process .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl nona-2,4-dien-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, organometallic reagents, and bases
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted dienes .
Aplicaciones Científicas De Investigación
Dimethyl nona-2,4-dien-1-ylphosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of dimethyl nona-2,4-dien-1-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect cellular pathways by modulating signal transduction and gene expression .
Comparación Con Compuestos Similares
- Dimethyl nona-2,7-diene-1,9-dioate
- Dimethyl nona-2,4,6,8-tetraenoate
- Dimethyl nona-2,4-dien-1-ylphosphite
Comparison: Dimethyl nona-2,4-dien-1-ylphosphonate is unique due to its specific diene system and phosphonate group, which confer distinct reactivity and stability compared to other similar compounds.
Propiedades
Número CAS |
874916-92-4 |
|---|---|
Fórmula molecular |
C11H21O3P |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
1-dimethoxyphosphorylnona-2,4-diene |
InChI |
InChI=1S/C11H21O3P/c1-4-5-6-7-8-9-10-11-15(12,13-2)14-3/h7-10H,4-6,11H2,1-3H3 |
Clave InChI |
QZNOARDTYPDUEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC=CCP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















